3-Isopropyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
3-Isopropyl-1,2,3,4-tetrahydroquinoline is a derivative of 1,2,3,4-tetrahydroquinoline, a heterocyclic compound with a nitrogen atom in its ring structure. This compound is part of the larger family of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-1,2,3,4-tetrahydroquinoline typically involves the alkylation of 1,2,3,4-tetrahydroquinoline with isopropyl alcohol in the presence of a strong acid such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the isopropylated product .
Industrial Production Methods
Industrial production methods for this compound may involve catalytic hydrogenation of quinoline derivatives or multicomponent reactions that allow for the efficient synthesis of the desired compound. These methods are designed to maximize yield and minimize the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroquinoline to its corresponding quinoline derivative.
Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom or the aromatic ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various alkylating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce fully saturated tetrahydroquinoline derivatives .
Scientific Research Applications
3-Isopropyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Isopropyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may interact with neuroreceptors to exert neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar biological activities and applications.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Used in asymmetric catalysis and as an antineuroinflammatory agent.
Uniqueness
3-Isopropyl-1,2,3,4-tetrahydroquinoline is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
3-propan-2-yl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C12H17N/c1-9(2)11-7-10-5-3-4-6-12(10)13-8-11/h3-6,9,11,13H,7-8H2,1-2H3 |
InChI Key |
ZROMMJVJMJJGTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC2=CC=CC=C2NC1 |
Origin of Product |
United States |
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